: This compound is used in Real-Time PCR Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, and Cell Analysis .
: This fluorescent dye is a promising fluorescent probe of biomolecular structures and interactions, where local structural heterogeneity may possibly be revealed by resolving a distribution of ESIPT reaction rates .
: This research applied a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a synthetic organic compound classified as a benzamide. This compound features a complex structure characterized by the presence of a fluorine atom, methoxy groups, and a sulfonamide moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry. The compound's unique attributes make it an interesting candidate for research in drug development and other industrial applications.
The chemical reactivity of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can be understood through various synthetic routes. Key reactions involved in its synthesis may include:
Research into the biological activity of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide suggests potential roles in enzyme inhibition and receptor modulation. The compound may interact with specific biological targets, leading to effects such as:
The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route may include:
2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide has several potential applications:
Studies focusing on the interactions of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide with biological targets are essential for understanding its mechanisms of action. These studies typically involve:
Several compounds share structural similarities with 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide. Here are some notable examples:
Compound Name | Key Differences |
---|---|
2-fluoro-N-(4-methoxybenzyl)-N-(3-methoxyphenyl)benzamide | Lacks the sulfonamide group |
5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide | Lacks the fluorine atom |
2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide | Lacks the methoxy group on the phenyl ring |
The unique combination of both a fluorine atom and a sulfonamide group in 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide may enhance its binding affinity to biological targets and improve stability under physiological conditions compared to similar compounds.